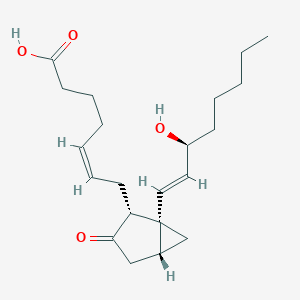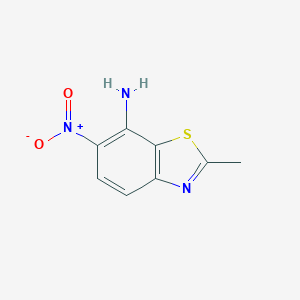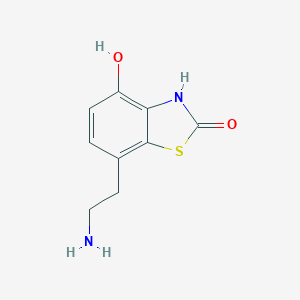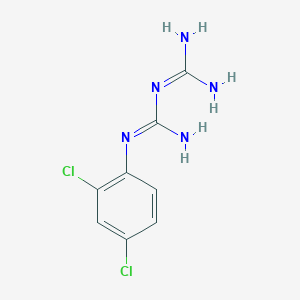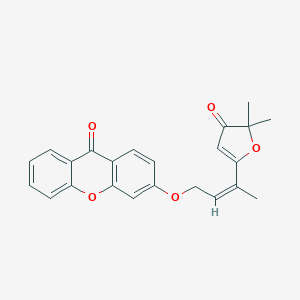
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one is a chemical compound that belongs to the class of xanthene dyes. It has been widely used in scientific research due to its unique properties, including its fluorescent properties and ability to bind to specific biomolecules.
Wirkmechanismus
The mechanism of action of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one involves its ability to bind to specific biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Once bound, the compound exhibits strong fluorescence, allowing for the visualization and quantification of the biomolecule of interest.
Biochemical and physiological effects:
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and reliable tool for scientific research. However, it is important to note that high concentrations of the compound may interfere with cellular processes and should be used with caution.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one in lab experiments is its high sensitivity and specificity for biomolecules of interest. It is also relatively easy to use and can be adapted for use in a variety of experimental setups. However, one limitation of the compound is its relatively short fluorescent lifetime, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one in scientific research. For example, further research could be done to optimize the synthesis method and improve the properties of the compound, such as its fluorescent lifetime and binding affinity. Additionally, the compound could be used to study a wider range of biomolecules and biological processes, such as enzyme kinetics and signal transduction pathways. Finally, the compound could be adapted for use in clinical applications, such as imaging and diagnosis of diseases.
Synthesemethoden
The synthesis of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one involves the reaction of 9H-xanthene-9-one with 3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-buten-1-ol in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one has been widely used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. Its unique fluorescent properties make it an ideal tool for studying the localization, dynamics, and interactions of these biomolecules in living cells and tissues. It has also been used as a staining agent for microscopy and flow cytometry, as well as a sensor for detecting changes in pH and ion concentrations.
Eigenschaften
IUPAC Name |
3-[(Z)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14(19-13-21(24)23(2,3)28-19)10-11-26-15-8-9-17-20(12-15)27-18-7-5-4-6-16(18)22(17)25/h4-10,12-13H,11H2,1-3H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBXEAPTCPPMW-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)C4=CC(=O)C(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)/C4=CC(=O)C(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one | |
CAS RN |
102275-60-5 |
Source


|
| Record name | 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102275605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


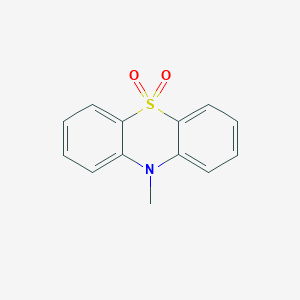
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)

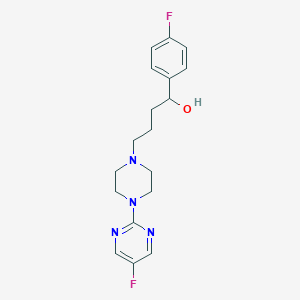
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)

